molecular formula C27H27F3O3 B1261472 Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate

Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate

Cat. No. B1261472
M. Wt: 456.5 g/mol
InChI Key: FPNCIWGMSIVXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate is a biphenylyl carboxylate ester, a member of (trifluoromethyl)benzenes, a benzyl ether, an aromatic ether and an ethyl ester. It contains a benzyloxy group.

Scientific Research Applications

Chromogenic Amino Acid Synthesis

Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate has been utilized in the synthesis of chromogenic amino acids, specifically for HIV-protease assays. This approach allows for the spectrophotometric detection of HIV-protease activity (Badalassi et al., 2002).

Pharmaceutical Intermediate Synthesis

This compound has also been identified as a potential intermediate in the synthesis of HMG-CoA reductase inhibitors like atorvastatin, a medication used to lower cholesterol levels in human blood. The study explored optimal conditions for producing this intermediate using bioreduction methods (Zhou et al., 2011).

Precursor for Side Chain Liquid Crystalline Polysiloxanes

Research has been conducted on the synthesis of fluorinated monomers containing this compound, which are precursors for side chain liquid crystalline polysiloxanes. These compounds have shown potential in creating materials with high smectogen properties, useful in various industrial applications (Bracon et al., 2000).

Anti-Juvenile Hormone Activity

Another significant application is in the synthesis of compounds with anti-juvenile hormone activity. Such compounds have been tested on silkworm larvae, leading to precocious metamorphosis, a clear sign of juvenile hormone deficiency (Fujita et al., 2005).

X-ray Crystallography

In the field of X-ray crystallography, this compound has been used to determine the structure of molecules, aiding in the understanding of molecular configurations and interactions (Manolov et al., 2012).

properties

Molecular Formula

C27H27F3O3

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 2-[3-phenylmethoxy-5-[4-(trifluoromethyl)phenyl]phenyl]pentanoate

InChI

InChI=1S/C27H27F3O3/c1-3-8-25(26(31)32-4-2)22-15-21(20-11-13-23(14-12-20)27(28,29)30)16-24(17-22)33-18-19-9-6-5-7-10-19/h5-7,9-17,25H,3-4,8,18H2,1-2H3

InChI Key

FPNCIWGMSIVXLX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)OCC3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of LDA (4.5 mL of 1.8 M in THF, 8 mmol) was added dropwise to a stirred solution of (5-Benzyloxy-4′-trifluoromethyl-biphenyl-3-yl)-acetic acid ethyl ester (3 g, 7.3 mmol) in THF (50 mL) at −78° C. The reaction mixture was stirred for 30 minutes at −78° C. before iodopropane (0.85 mL, 8.7 mmol) was added dropwise. The reaction mixture was allowed to warm to room temperature overnight. A saturated aqueous solution of ammonium chloride (10 mL) was carefully added and the residue was partitioned between EtOAc and water. The aqueous layers were extracted with EtOAc (×3). The combined organic layers were washed with water, brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography (EtOAc:petroleum ether) to give 2-(5-Benzyloxy-4′-trifluoromethyl-biphenyl-3-yl)-pentanoic acid ethyl ester (2.2 g) as an oil in 66% yield.
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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